molecular formula C10H11NaO3 B13476692 Sodium 4-hydroxy-2-phenylbutanoate

Sodium 4-hydroxy-2-phenylbutanoate

Cat. No.: B13476692
M. Wt: 202.18 g/mol
InChI Key: NKVUFGKFOOFJJH-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-2-phenylbutanoate is an organic compound with the molecular formula C10H11NaO3. It is a sodium salt of 4-hydroxy-2-phenylbutanoic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. It is characterized by its aromatic ring and a hydroxyl group attached to a butanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sodium 4-hydroxy-2-phenylbutanoate typically involves the condensation of benzaldehyde with pyruvic acid, followed by esterification, bio-enzyme catalyzed asymmetric reduction, and double-bond hydrogenation . The process can be summarized as follows:

    Condensation: Benzaldehyde reacts with pyruvic acid to form an intermediate.

    Esterification: The intermediate undergoes esterification to form an ester.

    Asymmetric Reduction: The ester is reduced asymmetrically using bio-enzymes to obtain the desired product.

    Hydrogenation: The final step involves hydrogenation to achieve the optically pure target product.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity, mild reaction conditions, and environmental friendliness . These methods utilize carbonyl reductases for the reduction of ethyl 2-oxo-4-phenylbutanoate to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxy-2-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of 4-oxo-2-phenylbutanoic acid.

    Reduction: Formation of 4-hydroxy-2-phenylbutanol.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Sodium 4-hydroxy-2-phenylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 4-hydroxy-2-phenylbutanoate involves its conversion to active metabolites in the body. It is metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine. This conjugate is then excreted by the kidneys, providing an alternative pathway for nitrogen excretion . The compound also acts as a histone deacetylase inhibitor, influencing gene expression and protein function .

Comparison with Similar Compounds

Sodium 4-hydroxy-2-phenylbutanoate can be compared with similar compounds such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to act as a precursor for ACE inhibitors and its role in nitrogen excretion pathways. Its enantioselective synthesis and biocatalytic production methods also make it distinct from other similar compounds.

Properties

Molecular Formula

C10H11NaO3

Molecular Weight

202.18 g/mol

IUPAC Name

sodium;4-hydroxy-2-phenylbutanoate

InChI

InChI=1S/C10H12O3.Na/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1

InChI Key

NKVUFGKFOOFJJH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(CCO)C(=O)[O-].[Na+]

Origin of Product

United States

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